4-Phenyl-phthalazine-1-thiol

説明

BenchChem offers high-quality 4-Phenyl-phthalazine-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-phthalazine-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

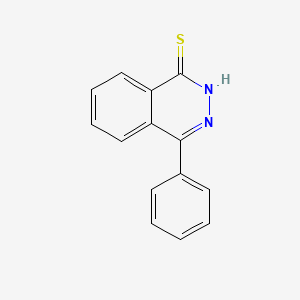

Structure

3D Structure

特性

IUPAC Name |

4-phenyl-2H-phthalazine-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCRPTIUWPVUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350560 | |

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35392-60-0 | |

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyl-phthalazine-1-thiol (CAS: 35392-60-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phthalazine Scaffold and the Versatility of the Thiol Moiety

Phthalazines, a class of nitrogen-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and antitumor properties. The introduction of a phenyl group and a thiol moiety at the 1- and 4-positions, respectively, of the phthalazine core gives rise to 4-Phenyl-phthalazine-1-thiol (CAS No: 35392-60-0). This compound is of particular interest due to the versatile reactivity of the thiol group, which serves as a handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of molecules for drug discovery and materials science.

A key characteristic of this compound is its existence in a tautomeric equilibrium between the thiol form (4-phenyl-phthalazine-1-thiol) and the more predominant thione form (4-phenyl-2H-phthalazine-1-thione)[1]. This tautomerism is a critical determinant of its reactivity, influencing the outcomes of reactions such as alkylation and oxidation. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 4-Phenyl-phthalazine-1-thiol, with a focus on its practical application in a research and development setting.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4-Phenyl-phthalazine-1-thiol are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂S | [2] |

| Molecular Weight | 238.31 g/mol | [2] |

| CAS Number | 35392-60-0 | [2] |

| IUPAC Name | 4-phenyl-2H-phthalazine-1-thione | [1] |

| Synonyms | 4-Phenyl-phthalazine-1-thiol | [1] |

| Melting Point | 173.6–176.3 °C | [2] |

| Appearance | Solid |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-Phenyl-phthalazine-1-thiol.

-

¹H NMR Spectroscopy: In DMSO-d₆, the proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and phthalazine rings, typically in the downfield region. One notable signal is a singlet observed at approximately 10.78 ppm, which can be attributed to the N-H proton of the predominant thione tautomer[2]. The aromatic protons will appear as multiplets in the range of 7.5 to 8.3 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in DMSO-d₆ provides further structural confirmation. Key signals include those for the carbon atoms of the phenyl and phthalazine rings, with the thiocarbonyl (C=S) carbon appearing at a characteristic downfield shift. Representative chemical shifts include signals around 166.37 and 157.86 ppm[2].

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to probe the tautomeric equilibrium. The thione form will exhibit a characteristic C=S stretching vibration, while the thiol form would show a weak S-H stretching band. The presence of a strong N-H stretching band would further support the predominance of the thione tautomer in the solid state.

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for C₁₄H₁₀N₂S would be observed at m/z 238. Subsequent fragmentation would likely involve the loss of small molecules and characteristic cleavages of the phthalazine ring system.

Synthesis of 4-Phenyl-phthalazine-1-thiol

The most common and effective method for the synthesis of 4-Phenyl-phthalazine-1-thiol is through the thionation of its corresponding oxygen analog, 4-phenyl-1(2H)-phthalazinone. This transformation is typically achieved using a thionating agent such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.

Experimental Protocol: Thionation of 4-phenyl-1(2H)-phthalazinone

This protocol is based on a reported synthesis and provides a reliable method for the preparation of the title compound[2].

Materials:

-

4-phenyl-1(2H)-phthalazinone

-

Phosphorus pentasulfide (P₂S₅)

-

Acetonitrile (anhydrous)

-

Appropriate workup and purification solvents (e.g., saturated sodium bicarbonate solution, water, ethanol)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenyl-1(2H)-phthalazinone in anhydrous acetonitrile.

-

To this solution, add phosphorus pentasulfide (P₂S₅) portion-wise.

-

Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as toxic hydrogen sulfide gas may be evolved.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a cold solvent such as ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield 4-phenyl-2H-phthalazine-1-thione as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Acetonitrile: The use of an anhydrous solvent is crucial as thionating agents like P₂S₅ are moisture-sensitive and will decompose in the presence of water, reducing the efficiency of the reaction.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the thionation reaction to proceed at a reasonable rate.

-

Aqueous Bicarbonate Workup: The basic bicarbonate solution neutralizes any acidic byproducts and helps to precipitate the product while also quenching the unreacted P₂S₅.

Chemical Reactivity and Derivatization

The dual nucleophilicity arising from the thione-thiol tautomerism of 4-Phenyl-phthalazine-1-thiol makes it a versatile building block for further chemical modifications. The sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile, readily reacting with various electrophiles.

S-Alkylation: A Gateway to Diverse Derivatives

A common and highly useful reaction is the S-alkylation, which involves the reaction of 4-Phenyl-phthalazine-1-thiol with alkyl halides in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism.

Sources

An In-Depth Technical Guide to the Synthesis of 4-phenyl-2H-phthalazine-1-thione

Introduction

4-phenyl-2H-phthalazine-1-thione is a sulfur-containing heterocyclic compound that has garnered interest within the fields of medicinal chemistry and materials science. The phthalazine core is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a thione group at the 1-position can significantly modulate the compound's electronic properties and biological interactions, making it a valuable target for drug discovery and development programs. This guide provides a comprehensive, in-depth technical overview of the synthetic pathway to 4-phenyl-2H-phthalazine-1-thione, intended for researchers, scientists, and professionals in drug development. The synthesis is presented as a robust three-step process, commencing with the formation of a key keto-acid intermediate, followed by heterocycle construction, and culminating in a thionation reaction. Each step is detailed with field-proven insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Overall Synthetic Scheme

The synthesis of 4-phenyl-2H-phthalazine-1-thione is efficiently achieved through a three-step sequence starting from readily available commercial reagents. The overall transformation is depicted below:

Caption: Overall synthetic route to 4-phenyl-2H-phthalazine-1-thione.

Step 1: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

The initial step involves the synthesis of the key intermediate, 2-benzoylbenzoic acid. This is achieved through a classic Friedel-Crafts acylation of benzene with phthalic anhydride.

Mechanism and Rationale

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is employed as a catalyst. It coordinates with an oxygen atom of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the benzene ring, forming a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by [AlCl₃(OH)]⁻ re-establishes aromaticity and yields the aluminum salt of 2-benzoylbenzoic acid. An acidic work-up is then necessary to protonate the carboxylate and liberate the desired product. The use of stoichiometric amounts of AlCl₃ is crucial as it forms a complex with the product, rendering it inactive as a catalyst.

Caption: Mechanism of Friedel-Crafts acylation for 2-benzoylbenzoic acid synthesis.

Experimental Protocol

Materials:

-

Phthalic anhydride

-

Thiophene-free benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add phthalic anhydride (1.0 eq) and thiophene-free benzene (5-6 mL per gram of anhydride).

-

Cool the flask in an ice bath until the benzene begins to solidify.

-

Gradually add anhydrous aluminum chloride (2.0 eq) to the cooled mixture with gentle swirling.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. If the reaction does not start spontaneously (indicated by the evolution of HCl gas), warm the flask gently. Be prepared to immerse the flask in the ice bath to control a vigorous reaction.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for approximately 30-60 minutes.

-

Cool the reaction mixture in an ice bath and cautiously add crushed ice, followed by a mixture of water and concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. The product will be in the benzene layer. Separate the layers and extract the aqueous layer with a portion of benzene.

-

Combine the organic layers and wash with water.

-

For purification, the crude product can be dissolved in 10% sodium carbonate solution, treated with activated charcoal, filtered, and then re-precipitated by the slow addition of hydrochloric acid.

-

The precipitated 2-benzoylbenzoic acid is then collected by filtration, washed with cold water, and dried.

| Parameter | Value | Reference |

| Phthalic Anhydride | 1.0 eq | [1][2] |

| Benzene | 5-6 mL/g of anhydride | [1][2] |

| Anhydrous AlCl₃ | 2.0 eq | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Reaction Time | 30-60 min | [1][2] |

| Typical Yield | 75-90% | [2] |

Step 2: Synthesis of 4-phenylphthalazin-1(2H)-one via Cyclocondensation

The second step involves the construction of the phthalazinone heterocyclic system through the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate.

Mechanism and Rationale

This reaction proceeds through a nucleophilic addition-elimination pathway. Hydrazine, being a potent nucleophile, initially attacks the ketonic carbonyl carbon of 2-benzoylbenzoic acid to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl carbon occurs, followed by dehydration, leading to the formation of the stable six-membered phthalazinone ring. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfers involved in the mechanism.

Caption: Mechanism of cyclocondensation to form 4-phenylphthalazin-1(2H)-one.

Experimental Protocol

Materials:

-

2-Benzoylbenzoic acid

-

Hydrazine hydrate (80-100%)

-

Ethanol or Glacial acetic acid

Procedure:

-

Dissolve 2-benzoylbenzoic acid (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution with stirring.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent such as ethanol to yield pure 4-phenylphthalazin-1(2H)-one.

| Parameter | Value | Reference |

| 2-Benzoylbenzoic Acid | 1.0 eq | [3] |

| Hydrazine Hydrate | 1.1-1.5 eq | [3] |

| Solvent | Ethanol or Acetic Acid | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 4-6 hours | [3] |

| Typical Yield | High | [3] |

Step 3: Thionation of 4-phenylphthalazin-1(2H)-one to 4-phenyl-2H-phthalazine-1-thione

The final step is the conversion of the lactam (amide) functionality in 4-phenylphthalazin-1(2H)-one to a thiolactam (thioamide) using a thionating agent. Lawesson's reagent is the preferred reagent for this transformation due to its mildness and high efficiency.

Mechanism and Rationale

Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], serves as a source of a reactive dithiophosphine ylide in solution. The thionation mechanism is analogous to the Wittig reaction. The carbonyl oxygen of the phthalazinone attacks one of the phosphorus atoms of the dissociated Lawesson's reagent, leading to the formation of a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired thione and a stable phosphine oxide byproduct. The driving force for this reaction is the formation of the strong P=O bond.[1][2]

Caption: Mechanism of thionation using Lawesson's Reagent.

Experimental Protocol

Materials:

-

4-phenylphthalazin-1(2H)-one

-

Lawesson's reagent

-

Anhydrous toluene or xylene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-phenylphthalazin-1(2H)-one (1.0 eq) and Lawesson's reagent (0.5-0.6 eq, as it contains two thionating sulfur atoms per molecule) to anhydrous toluene or xylene.

-

Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and scale.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent is typically removed under reduced pressure.

-

The crude residue is then purified by column chromatography on silica gel, usually with a mixture of hexane and ethyl acetate as the eluent, to afford the pure 4-phenyl-2H-phthalazine-1-thione.

| Parameter | Value | Reference |

| 4-phenylphthalazin-1(2H)-one | 1.0 eq | [4][5] |

| Lawesson's Reagent | 0.5-0.6 eq | [4][5] |

| Solvent | Anhydrous Toluene or Xylene | [4][5] |

| Reaction Temperature | Reflux | [4][5] |

| Reaction Time | 4-24 hours | [4][5] |

| Typical Yield | 80-95% | [4][5] |

Conclusion

The synthesis of 4-phenyl-2H-phthalazine-1-thione is a well-established and reproducible three-step process. By understanding the underlying mechanisms of the Friedel-Crafts acylation, cyclocondensation, and thionation reactions, researchers can effectively troubleshoot and optimize the synthesis. The protocols provided in this guide are based on established literature and offer a reliable pathway to this valuable heterocyclic compound, which holds significant potential for further investigation in drug discovery and materials science.

References

-

PrepChem. Preparation of 2-benzoylbenzoic acid. Available from: [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

-

Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic letters, 8(8), 1625–1628. Available from: [Link]

-

Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific reports, 13(1), 12185. Available from: [Link]

-

Nafie, M. S., Emam, S. M., El Rayes, S. M., Ali, I. A. I., & Soliman, H. A. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific reports, 14(1), 9474. Available from: [Link]

- Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697-700.

- El-Khamry, A. M. A., Soliman, A. Y., Afify, A. A., & Sayed, M. A. (1988). Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. Oriental Journal of Chemistry, 4(3).

- Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(11), 1648-1655.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(3).

-

Strappaghetti, G., Brodi, C., Giannaccini, G., & Betti, L. (2006). New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors. Bioorganic & medicinal chemistry letters, 16(10), 2575–2579. Available from: [Link]

- Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278.

Sources

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 5. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]

Introduction: Unveiling the Molecular Identity of 4-Phenyl-phthalazine-1-thiol

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenyl-phthalazine-1-thiol

For Researchers, Scientists, and Drug Development Professionals

4-Phenyl-phthalazine-1-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar phthalazine core, functionalized with a reactive thiol group and a phenyl substituent, makes it a versatile scaffold for developing novel therapeutic agents and functional materials. However, a comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the rational design of its derivatives.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 4-Phenyl-phthalazine-1-thiol. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causal relationships between the molecule's structure and its spectral output. A central theme throughout this analysis is the molecule's existence in a dynamic equilibrium between two tautomeric forms: the thiol and the thione.[1] Understanding this tautomerism is the key to a correct and complete interpretation of its spectroscopic signature.

The Foundational Role of Thione-Thiol Tautomerism

Before delving into individual techniques, it is crucial to grasp the concept of thione-thiol tautomerism, a phenomenon that governs the chemistry and spectroscopy of 4-Phenyl-phthalazine-1-thiol.[1] This equilibrium involves the migration of a proton between the sulfur atom and the adjacent nitrogen atom of the phthalazine ring.

The predominant tautomer can be influenced by factors such as solvent polarity, temperature, and pH.[1] Consequently, a sample may contain a mixture of both forms, or one may be heavily favored under the analytical conditions. This guide will equip you to identify which form, or forms, you are observing.

Caption: Thione-Thiol tautomeric equilibrium of the title compound.

Part 1: Synthesis Context and Its Spectroscopic Implications

The quality of spectroscopic data is intrinsically linked to the purity of the sample. Understanding the synthetic route is crucial for anticipating potential impurities. The most common synthesis of 4-Phenyl-phthalazine-1-thiol begins with the cyclocondensation of o-benzoylbenzoic acid and hydrazine to form the precursor, 4-phenyl-1(2H)-phthalazinone.[1] This intermediate is then thionated, often using a reagent like phosphorus pentasulfide (P₂S₅).[2]

Causality Behind Experimental Choices:

-

Precursor Choice: o-Aroylbenzoic acids are stable, readily available starting materials that ensure the regioselective formation of the 4-substituted phthalazinone core.[1]

-

Thionation Reagent: P₂S₅ is a powerful and well-established reagent for converting carbonyls (amides/lactams in this case) to thiocarbonyls (thioamides/thiolactams). The reaction is typically driven to completion by heat.

This context is vital because incomplete thionation would result in the starting phthalazinone appearing in the spectra, complicating the analysis.

Caption: Common synthetic pathway for 4-Phenyl-phthalazine-1-thiol.

Part 2: Mass Spectrometry (MS) - The Molecular Blueprint

Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition, providing the foundational data for structural elucidation.

Expected Data:

| Parameter | Value | Justification |

| Molecular Formula | C₁₄H₁₀N₂S | Derived from the structure. |

| Molecular Weight | 238.06 g/mol | Calculated from the atomic weights.[1] |

| [M]⁺• (EI) | m/z 238 | Molecular ion peak in Electron Ionization. |

| [M+H]⁺ (ESI) | m/z 239 | Protonated molecular ion in Electrospray Ionization. |

| [M+Na]⁺ (ESI) | m/z 261 | Sodium adduct, common in ESI. |

Expert Insights & Fragmentation: The trustworthiness of the assignment is enhanced by High-Resolution Mass Spectrometry (HRMS), which can confirm the elemental formula to within a few parts per million.[1] In tandem MS (MS/MS), fragmentation of the phthalazine core is expected. A likely fragmentation pathway involves the loss of sulfur or the phenyl group, leading to characteristic daughter ions that can be used to piece together the molecular structure. For instance, fragmentation of related phthalazine structures has shown loss of CO and C₂H₂ molecules from the core ring system.[3]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (10-100 µM) of the compound in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid can be added to promote protonation ([M+H]⁺).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ion source to positive ion mode.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

-

Analysis: Identify the [M+H]⁺ ion and other common adducts. If using an HRMS instrument, calculate the theoretical exact mass and compare it to the measured mass to confirm the elemental formula.

Part 3: Infrared (IR) Spectroscopy - Probing Tautomeric Identity

IR spectroscopy is arguably the most powerful tool for quickly determining the dominant tautomeric form in the solid or liquid state. The key lies in identifying the characteristic stretching frequencies of the S-H bond (thiol) versus the C=S bond (thione).[1]

Key Diagnostic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Tautomer | Significance & Expert Interpretation |

| ~3100-3000 | C-H stretch (aromatic) | Both | Confirms the presence of the aromatic rings. These are typically sharp but can be weak.[4] |

| ~3000-2800 | N-H stretch | Thione | A broad to medium peak. Its presence is a strong indicator of the thione form. |

| ~2600-2400 | S-H stretch | Thiol | A characteristically weak and often broad peak.[1] Its presence is a definitive marker for the thiol form. Its weakness is due to the low polarity of the S-H bond. |

| ~1620-1580 | C=N stretch | Both | Confirms the imine functionality within the phthalazine ring. |

| ~1500, ~1450 | C=C stretch (aromatic) | Both | Multiple sharp bands confirming the aromatic skeleton. |

| ~1350-1150 | C=S stretch | Thione | A strong absorption band.[1] Its presence, coupled with the absence of an S-H stretch, is conclusive evidence for the thione tautomer. |

Self-Validating System: The IR spectrum provides a self-validating system. The S-H and C=S stretching bands are mutually exclusive. Observing a strong C=S band and an N-H stretch confirms the thione form. Conversely, observing a weak S-H band and the absence of a strong C=S absorption confirms the thiol form. A sample containing both will show all three peaks.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.[4]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the key functional group frequencies as detailed in the table above to determine the tautomeric form.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the proton and carbon skeleton. The tautomeric equilibrium is again the central feature of the analysis.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number and chemical environment of all hydrogen atoms.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Tautomer | Expert Interpretation & Causality |

| ~13.0 - 15.0 | Broad singlet | N-H | Thione | The N-H proton of the thioamide is significantly deshielded due to resonance and hydrogen bonding. It will readily exchange with D₂O. |

| ~9.0 - 7.0 | Multiplets | Aromatic H | Both | Protons on the phenyl and phthalazine rings resonate in this downfield region due to the deshielding effect of the aromatic ring currents.[1] Protons closer to the electronegative nitrogen atoms will be further downfield. |

| ~4.0 - 2.5 | Broad singlet | S-H | Thiol | The thiol proton signal is typically broad and can be found over a wide range.[1] It is often less deshielded than the N-H proton. This signal will also disappear upon a D₂O shake. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon Assignment | Tautomer | Expert Interpretation & Causality |

| > 185 | C=S | Thione | The thiocarbonyl carbon is highly deshielded and is the most definitive signal for the thione form in ¹³C NMR. Its downfield shift is characteristic of C=S bonds. |

| ~150 - 120 | Aromatic & C=N Carbons | Both | The 12 carbons of the two aromatic rings and the two C=N carbons will appear in this region. |

| < 120 | C-S | Thiol | In the thiol form, the carbon attached to the sulfur will be significantly more shielded (upfield) compared to the C=S carbon of the thione form. |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for the desired nucleus (¹H or ¹³C). Shim the magnetic field to achieve high homogeneity and resolution.

-

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical starting points.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

D₂O Exchange (Optional but Recommended): To confirm N-H or S-H peaks, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. Labile protons will be replaced by deuterium and their signals will disappear.

Part 5: Integrated Spectroscopic Analysis Workflow

True structural confirmation comes from the synergistic use of all three techniques. A scientist must synthesize the data from MS, IR, and NMR to build a self-consistent and validated structural assignment.

Caption: A logical workflow for the complete structural elucidation.

Conclusion

The spectroscopic characterization of 4-Phenyl-phthalazine-1-thiol is a prime example of how molecular structure dictates spectral output. The key to a successful analysis is the recognition and investigation of the thione-thiol tautomeric equilibrium. Mass spectrometry confirms the molecular formula, while IR and NMR spectroscopy act as complementary and powerful tools to definitively identify the predominant tautomeric form present in a sample. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately characterize this important heterocyclic scaffold, ensuring the integrity and validity of their scientific work.

References

- Benchchem Scientific Inc. (n.d.). 4-Phenyl-phthalazine-1-thiol.

-

El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

Ismail, M. F., El-Bassiouny, F. A., & Younes, H. A. (n.d.). Synthesis and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Wang, C., et al. (2018). Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives.

Sources

An In-depth Technical Guide to Thione-Thiol Tautomerism in Substituted Phthalazines

For researchers, scientists, and drug development professionals, a nuanced understanding of molecular behavior is paramount to innovation. This guide provides a comprehensive exploration of thione-thiol tautomerism within the substituted phthalazine scaffold, a core structure in many biologically active compounds. We will delve into the synthesis, spectroscopic analysis, influencing factors, and biological relevance of this dynamic equilibrium, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Tautomerism in the Phthalazine Scaffold

Tautomerism, the dynamic equilibrium between two readily interconvertible isomers, plays a critical role in the chemical and biological properties of a molecule. In the realm of medicinal chemistry, the specific tautomeric form present can profoundly influence a compound's receptor binding affinity, membrane permeability, and metabolic stability. Phthalazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[1][2]

While the lactam-lactim tautomerism of phthalazinones (the oxygen analogues) is widely studied, the thione-thiol tautomerism of their sulfur counterparts, substituted phthalazine-1(2H)-thiones, is a more specialized but equally important area. The presence of a sulfur atom introduces unique electronic and steric properties, and the equilibrium between the thione (C=S) and thiol (S-H) forms can be delicately balanced by various factors. Understanding and controlling this equilibrium is a key strategy in the rational design of novel phthalazine-based therapeutics.

This guide will provide the necessary technical foundation for researchers to confidently navigate the synthesis, characterization, and application of these fascinating molecules.

Synthesis of Substituted Phthalazine-1(2H)-thiones

The most common and efficient route to substituted phthalazine-1(2H)-thiones is the thionation of the corresponding substituted phthalazin-1(2H)-one precursors. Phthalazinones themselves are typically synthesized via the condensation of a 2-acylbenzoic acid with hydrazine or a substituted hydrazine.[3]

Experimental Protocol: Two-Step Synthesis of a 4-Substituted Phthalazine-1(2H)-thione

Step 1: Synthesis of 4-(4-bromophenyl)phthalazin-1(2H)-one

This protocol is adapted from established methods for synthesizing 4-substituted phthalazinones.[4]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 2-(4-bromobenzoyl)benzoic acid (1 mmol) and ethanol (20 mL).

-

Hydrazine Addition: While stirring, add hydrazine hydrate (1.2 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol (2 x 10 mL) and dry under vacuum to yield 4-(4-bromophenyl)phthalazin-1(2H)-one.

Step 2: Thionation to 4-(4-bromophenyl)phthalazine-1(2H)-thione

This step utilizes a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the carbonyl group to a thiocarbonyl group.

-

Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-(4-bromophenyl)phthalazin-1(2H)-one (1 mmol) in anhydrous toluene (25 mL).

-

Thionating Agent: Add Lawesson's reagent (0.6 mmol) portion-wise to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter to remove any insoluble byproducts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 4-(4-bromophenyl)phthalazine-1(2H)-thione.

The following diagram illustrates the general workflow for the synthesis and characterization of these compounds.

Caption: Synthetic and characterization workflow.

Spectroscopic Analysis of the Thione-Thiol Equilibrium

The key to understanding the tautomeric preference of a substituted phthalazine-1(2H)-thione is a thorough analysis of its spectroscopic data. NMR, FT-IR, and UV-Vis spectroscopy each provide unique and complementary information to distinguish between the thione and thiol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[5] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between the thione and thiol tautomers.

¹H NMR Spectroscopy:

-

Thione Form: A characteristic broad singlet for the N-H proton is typically observed between δ 12-14 ppm.

-

Thiol Form: The N-H signal disappears and is replaced by a sharp singlet for the S-H proton, usually found in the range of δ 3-5 ppm. The aromatic protons will also experience slight shifts due to the change in the aromaticity of the heterocyclic ring.

¹³C NMR Spectroscopy:

-

Thione Form: The most telling signal is that of the C=S carbon, which is highly deshielded and appears in the range of δ 180-200 ppm.

-

Thiol Form: The C=S signal is absent. Instead, the carbon attached to the sulfur (C-S) will appear at a much more shielded position, typically between δ 140-160 ppm.

| Tautomer | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal |

| Thione | N-H: δ 12-14 ppm (broad singlet) | C=S: δ 180-200 ppm |

| Thiol | S-H: δ 3-5 ppm (sharp singlet) | C-S: δ 140-160 ppm |

| Caption: Comparative NMR data for thione and thiol tautomers. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the key functional groups that define each tautomer.

-

Thione Form: The presence of a C=S stretching vibration is a key indicator. This band is typically found in the region of 1250-1050 cm⁻¹. An N-H stretching band will also be present around 3200-3100 cm⁻¹.

-

Thiol Form: A weak S-H stretching band will appear around 2600-2550 cm⁻¹. The C=S band will be absent, and a C=N stretching vibration will be observed around 1650-1550 cm⁻¹.

| Tautomer | Characteristic FT-IR Absorption Bands (cm⁻¹) |

| Thione | ~3150 (N-H stretch), ~1200 (C=S stretch) |

| Thiol | ~2550 (S-H stretch, weak), ~1600 (C=N stretch) |

| Caption: Comparative FT-IR data for thione and thiol tautomers. |

UV-Vis Spectroscopy

The electronic transitions of the thione and thiol forms are different, leading to distinct UV-Vis absorption spectra.[6]

-

Thione Form: The C=S group has a low-energy n→π* transition, resulting in an absorption band at longer wavelengths, often in the 300-400 nm range.

-

Thiol Form: The π→π* transitions of the aromatic thiol system typically occur at shorter wavelengths, below 300 nm.

By observing the position of the maximum absorption (λ_max), one can infer the predominant tautomeric form in a given solvent.

Factors Influencing the Thione-Thiol Equilibrium

The position of the thione-thiol equilibrium is not static; it is a dynamic process influenced by several factors. A thorough understanding of these factors is crucial for predicting and controlling the tautomeric preference.

-

Substituent Effects: The electronic nature of substituents on the phthalazine ring can significantly impact the equilibrium. Electron-withdrawing groups tend to stabilize the more polar thione form, while electron-donating groups may favor the thiol form by increasing the electron density on the sulfur atom.

-

Solvent Polarity: Polar, protic solvents can form hydrogen bonds with the C=S and N-H groups of the thione tautomer, thereby stabilizing it.[7] In contrast, nonpolar solvents may favor the less polar thiol form.

-

pH: The acidity or basicity of the medium has a profound effect. In alkaline conditions, the thiol proton can be abstracted, shifting the equilibrium towards the thiolate anion, which is derived from the thiol form.[8] In acidic conditions, protonation can occur on either the nitrogen or sulfur atoms, further complicating the equilibrium.

-

Temperature: Changes in temperature can shift the equilibrium based on the thermodynamic differences between the two tautomers. This effect can be studied using variable-temperature NMR.

The interplay of these factors is visualized in the diagram below.

Caption: Factors influencing the thione-thiol equilibrium.

Computational Approaches to Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for studying tautomerism. These methods allow for the prediction of the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).

A typical computational workflow involves:

-

Geometry Optimization: The structures of both the thione and thiol tautomers are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain theoretical IR spectra.

-

Energy Calculations: The relative electronic energies of the tautomers are calculated to predict the predominant form. The inclusion of solvent effects is crucial for comparing with experimental data.

-

Transition State Search: To understand the kinetics of interconversion, the transition state connecting the two tautomers can be located, and the energy barrier can be calculated.

These computational studies provide valuable insights that complement experimental findings and can guide the design of molecules with a desired tautomeric preference.

Biological Significance and Drug Design Implications

The thione-thiol tautomerism of substituted phthalazines has significant implications for their biological activity. The two tautomers have different shapes, polarities, and hydrogen bonding capabilities, which dictate how they interact with biological targets such as enzymes and receptors.

-

Receptor Binding: The thione form, with its N-H group, can act as a hydrogen bond donor, while the thiol form, with its S-H group, can also donate a hydrogen bond, but with different geometry and acidity. The C=S group of the thione is a hydrogen bond acceptor, whereas the nitrogen atoms in the ring of the thiol form can also accept hydrogen bonds. These differences can lead to one tautomer having a much higher binding affinity for a target protein than the other.

-

Pharmacokinetics: The polarity difference between the tautomers can affect their absorption, distribution, metabolism, and excretion (ADME) properties. For example, the less polar thiol form may have better membrane permeability.

-

Metabolic Stability: The thiol form can be susceptible to oxidation, forming disulfides, which could be a metabolic pathway for the drug.

Therefore, considering the tautomeric equilibrium is essential in the design of phthalazine-based drugs. It may be desirable to design molecules that predominantly exist in one tautomeric form to ensure consistent biological activity and a predictable pharmacokinetic profile.

Caption: Impact of tautomerism on biological activity.

Conclusion

Thione-thiol tautomerism in substituted phthalazines is a multifaceted phenomenon with profound implications for the chemical and biological properties of these compounds. A comprehensive approach that combines targeted synthesis, multi-technique spectroscopic analysis, and computational modeling is essential for fully understanding and harnessing this equilibrium. For drug development professionals, a deep appreciation of these principles is not merely academic but a practical necessity for the rational design of the next generation of phthalazine-based therapeutics.

References

- El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 132.

-

Sotelo, E., Fraiz, N., Yáñez, M., Terrades, V., Laguna, R., Cano, E., & Ravina, E. (2002). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Molecules, 7(9), 657. [Link]

-

Doyle, K. J., & Jales, A. R. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 19(8), 1029-1035. [Link]

-

Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 167-235. [Link]

-

Sangshetti, J. N., Pathan, S. K., Patil, R. H., Ansari, S. A., Chhajed, S. S., Arote, R. B., & Shinde, D. B. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]

-

Gökce, H., Alpaslan, Y. B., Bahçeli, S., & Sezgin, F. M. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

- Beak, P., Covington, J. B., & Smith, S. G. (1976). The tautomerism of 2- and 4-thiopyridone. Journal of the American Chemical Society, 98(25), 8284-8286.

-

Panasenko, T. O., Knysh, Y. G., Parchenko, V. V., & Panasenko, O. I. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 13(2), 52-57. [Link]

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]

- Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18).

- Singh, P., & Kumar, A. (2021). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo, 19(1).

- Fathalla, K., Mohamed-Kamal, I., Ibrahim, H. E., Eissa, I. H., Abulkhair, H. S., & El-Adl, K. (2021). Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Archiv der Pharmazie, 354(11), 2100201.

- Abd El-Wahab, A. H. F., Mohamed, H. M., El-Agrody, A. M., El-Nassag, M. A., & Bedair, A. H. (2011). Synthesis and biological screening of 4-benzyl-2H-phthalazine derivatives. Pharmaceuticals, 4(9), 1158-1170.

-

A concise review on phthlazine derivatives and its biological activities. (2021). PharmaInfo.in, 19(1). [Link]

-

Gökce, H., Alpaslan, Y. B., Bahçeli, S., & Sezgin, F. M. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 163, 170–180. [Link]

-

Ghasemi, J., & Ebrahimi, A. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of molecular modeling, 15(12), 1469–1477. [Link]

-

Design and Synthesis of Novel Phthalazine Scaffolds Linked to 1,3,4–oxadiazolyl–1,2,3–triazoles as Potent Anticancer Agents: A Computational Docking Analysis. (2023). ResearchGate. [Link]

-

Kim, S., Lee, J., Lee, Y. M., Kim, Y., & Nam, W. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. RSC advances, 9(16), 8963–8967. [Link]

-

Sangshetti, J. N., Pathan, S. K., Patil, R., Ansari, S. A., Chhajed, S., Arote, R., & Shinde, D. B. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & medicinal chemistry, 27(18), 3979–3997. [Link]

- Singh, P. P., & Mugesh, G. (2005). Effect of thione-thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of chemical sciences, 117(2), 141-152.

-

Lees, W. J., & Whitesides, G. M. (1993). Equilibrium constants for thiol-disulfide interchange reactions: a coherent, corrected set. The Journal of organic chemistry, 58(3), 642–647. [Link]

- El-Sayed, H. A., Moustafa, A. H., & El-Emam, A. A. (2017). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules (Basel, Switzerland), 22(12), 2119.

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & redox signaling, 18(13), 1623–1641. [Link]

- Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217.

-

Fischer, G., & Gröger, R. (1983). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 61(8), 1793-1797. [Link]

- Panasenko, T. O., Knysh, Y. G., Parchenko, V. V., & Panasenko, O. I. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 13(2(50)), 52-57.

- Lin, W. C., Chen, Y. L., Hsieh, P. W., Jhan, Y. L., & Wang, J. J. (2016). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules (Basel, Switzerland), 21(10), 1332.

- Shcherbatykh, A. A., Chernov'yants, M. S., & Popov, L. D. (2019). Thione–thiol tautomerism of I' and II'.

- FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate. (n.d.).

- Ghasemi, J., & Ebrahimi, A. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(12), 1469-1477.

-

Lin, W. C., Chen, Y. L., Hsieh, P. W., Jhan, Y. L., & Wang, J. J. (2016). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 21(10), 1332. [Link]

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]

-

Albert, A., & Barlin, G. B. (1959). Thiol-thione Equilibria in nitrogenous Heterocyclic Mercapto-compounds. ANU Open Research. [Link]

-

Reva, I., & Lapinski, L. (2021). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical chemistry chemical physics : PCCP, 23(20), 11848–11860. [Link]

-

Strazdaite, S., Versvy, D., & Niaura, G. (2014). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules (Basel, Switzerland), 19(11), 17595–17613. [Link]

-

Mishanina, T. V., Libiad, M., & Tars, K. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Oxidative medicine and cellular longevity, 2015, 248492. [Link]

-

Pál, B., Czakó, A., & Tarczay, G. (2024). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix. The Journal of chemical physics, 160(17), 174303. [Link]

- Thione–thiol tautomerism in substituted thiosemicarbazones. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Synthesis and immunosuppressive effects of novel phthalazine ketone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential: A Guide to the Chemical Properties and Reactivity of the Thiol Group in Phthalazines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] When functionalized with a thiol (-SH) or thione (C=S) group, the resulting derivatives gain a unique and powerful set of chemical properties that are highly attractive for drug design. This guide provides an in-depth exploration of the synthesis, tautomerism, and key chemical reactions of thiol-substituted phthalazines. We will delve into the causality behind experimental choices for reactions such as S-alkylation, oxidation, and metal-catalyzed cross-coupling, offering field-proven insights for researchers. Detailed protocols, data-rich tables, and mechanistic diagrams are provided to serve as a practical resource for professionals in drug discovery and chemical synthesis.

The Phthalazine-Thiol Conjugate: A Privileged Scaffold in Medicinal Chemistry

The phthalazine core, a benzo-fused pyridazine, is recognized for its structural rigidity and ability to engage in various biological interactions, leading to a wide spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[2] The introduction of a thiol group—one of nature's most versatile functional groups—imparts a distinct reactivity profile. The thiol moiety is a potent nucleophile, a mild reducing agent, and an excellent ligand for coordinating with metal ions.[3] This unique combination allows thiol-substituted phthalazines to serve not only as pharmacophores that bind to target receptors but also as reactive handles for covalent modification, prodrug strategies, and the development of novel metallodrugs. Understanding the interplay between the aromatic phthalazine ring and the reactive thiol group is paramount for exploiting their full therapeutic potential.

Synthesis and Fundamental Properties of Thiol-Substituted Phthalazines

Synthesis of Phthalazinethiones

The most common entry point to this class of compounds is the synthesis of the thione tautomer, 1(2H)-phthalazinethione. A robust and frequently employed method involves the conversion of the corresponding phthalazinone using a thionating agent, most notably Lawesson's reagent or phosphorus pentasulfide (P₂S₅).

Experimental Protocol: Synthesis of 1(2H)-Phthalazinethione from Phthalazinone

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1(2H)-phthalazinone (1.0 eq) in anhydrous pyridine or toluene.

-

Addition of Thionating Agent: Add phosphorus pentasulfide (P₂S₅) (0.5 eq) portion-wise to the suspension. Expert Insight: The reaction is often exothermic; slow addition helps control the temperature. Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward.

-

Reaction: Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice or cold water. This hydrolyzes the excess P₂S₅ and phosphorus-oxygen byproducts.

-

Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove organic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 1(2H)-phthalazinethione.

The Critical Role of Thione-Thiol Tautomerism

Once synthesized, phthalazinethiones exist in a dynamic equilibrium with their thiol tautomers (mercaptophthalazines).[4] This tautomerism is a fundamental property that dictates the molecule's reactivity, solubility, and interaction with biological targets.[5][6] The position of the equilibrium is highly sensitive to the molecular environment.

-

In Solid State & Non-Polar Solvents: The thione form generally predominates.

-

In Polar/Protic Solvents & Basic Conditions: The equilibrium shifts towards the more polar thiol (or thiolate) form, which enhances its nucleophilicity.

This pH-dependent behavior is critical; under physiological conditions (pH ~7.4), a significant population of the anionic thiolate species can exist, making it a highly reactive nucleophile.[7]

Caption: Thione-Thiol tautomeric equilibrium in phthalazines.

Key Reactivity Pathways of the Thiol Group

The dual nature of the thione-thiol tautomers provides a rich landscape for chemical transformations. The thiol(ate) form typically undergoes reactions characteristic of nucleophilic sulfur, while the thione can also exhibit its own unique reactivity.

S-Alkylation: Modulating Physicochemical Properties

S-alkylation is one of the most fundamental and widely used reactions for modifying thiol-substituted phthalazines. It involves the reaction of the thiolate anion with an electrophilic alkyl halide (or similar agent) to form a thioether linkage. This reaction is crucial for improving drug-like properties.

-

Causality: Converting the acidic thiol group to a neutral thioether masks its polarity and ability to ionize. This generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It is also a common prodrug strategy, where the thioether may be metabolically cleaved in vivo to release the active thiol-containing drug.

Experimental Protocol: General Procedure for S-Alkylation

-

Base Treatment: Dissolve the phthalazinethione (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), and stir at room temperature for 30-60 minutes. Trustworthiness: This step quantitatively generates the thiolate nucleophile, ensuring the reaction proceeds efficiently.

-

Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq) dropwise to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

-

Quenching and Extraction: Once complete, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate in vacuo, and purify the residue by column chromatography on silica gel.

Oxidation: From Disulfides to Sulfonic Acids

The sulfur atom in the thiol group is redox-active and can be oxidized to various higher oxidation states, including disulfides, sulfoxides, and sulfonic acids. The choice of oxidant and reaction conditions determines the final product.

-

Mild Oxidation (e.g., I₂, air, DMSO): Leads to the formation of a disulfide bridge, linking two phthalazine molecules. This is often a facile process and can occur upon storage if the thiol is not protected.

-

Controlled Oxidation (e.g., m-CPBA, H₂O₂): Can yield the corresponding sulfinic or sulfonic acids. These highly polar functional groups can be used to dramatically increase water solubility.

-

Relevance: Understanding oxidation is critical for assessing the stability and metabolism of a thiol-containing drug candidate. Uncontrolled oxidation can lead to loss of activity, while enzymatic oxidation in vivo is a key metabolic pathway.

Table 1: Common Oxidation Reactions of Phthalazine Thiols

| Starting Material | Oxidizing Agent | Product | Significance |

| Phthalazine-thiol | Air, I₂, mild oxidants | Dimer (Disulfide) | Stability concern, potential for reversible covalent bonding |

| Phthalazine-thiol | H₂O₂, Oxone® | Phthalazine-sulfonic acid | Increases water solubility, metabolic product |

Palladium-Catalyzed C-S Cross-Coupling

Modern synthetic chemistry offers powerful tools for forming C-S bonds. The Buchwald-Hartwig cross-coupling reaction, for instance, allows for the direct formation of aryl thioethers by coupling a halophthalazine with a thiol.[8] This reaction is exceptionally valuable for late-stage functionalization in a drug discovery program.

-

Expertise & Causality: This method is preferred over classical nucleophilic aromatic substitution because it proceeds under milder conditions and tolerates a much wider range of functional groups. The choice of palladium catalyst, ligand (e.g., Xantphos, dppf), and base is critical and must be optimized for each specific substrate pairing to achieve high yields.

Caption: Workflow for Buchwald-Hartwig C-S cross-coupling.

Applications in Drug Discovery

The unique reactivity of the thiol group makes these phthalazine derivatives highly valuable in modern drug development.

-

Anticancer Agents: Many sulfur-containing phthalazine derivatives have demonstrated potent anticancer activity.[1][8] For example, compounds have been developed as inhibitors of key signaling proteins like VEGFR-2, where the phthalazine core acts as a scaffold to position functional groups for optimal binding, and the sulfur atom can form crucial interactions within the kinase active site.[9][10]

-

Metal Chelation: As soft Lewis bases, thiols readily chelate soft heavy metal ions like mercury and lead.[3] This property can be harnessed for developing antidotes for heavy metal poisoning or for creating metallodrugs where the metal center is essential for therapeutic activity.[11][12]

-

Covalent Inhibitors: The nucleophilic thiolate can be designed to act as a "warhead" that forms an irreversible covalent bond with an electrophilic residue (like a cysteine or lysine) in a target protein's active site, leading to potent and prolonged inhibition.

Table 2: Biological Activities of Selected Thiol-Containing Phthalazine Analogs

| Compound Class | Target/Activity | Significance in Drug Development | Reference |

| 1-Anilino-4-(arylthiomethyl)phthalazines | Anticancer (various cell lines) | Demonstrates the utility of the thioether linkage as a versatile linker for SAR exploration. | [1] |

| 4-Alkylsulfanylphthalazin-1(2H)-ones | Anticancer (VEGFR-2 inhibition) | Highlights the role of S-alkylation in tuning activity against specific kinase targets. | [8][9] |

| Phthalazine-based metal complexes | Antimicrobial, Anticancer | The thiol group serves as a key coordinating ligand for creating novel metallopharmaceuticals. | [11][12] |

Conclusion and Future Perspectives

The thiol group imparts a rich and versatile chemical reactivity to the phthalazine scaffold, opening up a vast chemical space for exploration by medicinal chemists. The thione-thiol tautomerism is a central feature that governs its behavior, while reactions like S-alkylation, oxidation, and palladium-catalyzed cross-coupling provide reliable and powerful methods for molecular diversification. As our understanding of disease biology becomes more sophisticated, the unique ability of thiol-substituted phthalazines to act as targeted covalent inhibitors, enzyme modulators, and metal-chelating agents ensures that they will remain a highly valuable and actively investigated compound class for the foreseeable future. The continued development of novel synthetic methodologies will further empower scientists to precisely tailor the properties of these molecules, accelerating the discovery of the next generation of phthalazine-based therapeutics.

References

-

Product Class 10: Phthalazines. (n.d.). Thieme Chemistry. Retrieved January 18, 2026, from [Link]

-

Malinowski, Z., Fornal, E., Sierocińska, B., & Nowak, M. (2016). Synthesis of 4-alkylsulfanylphthalazin-1(2H)-ones via palladium catalyzed sulfanylation of substituted 4-bromophthalazin-1(2H)-ones. Tetrahedron. Available from [Link]

-

The transition metal complexes of Fe(II), Ni(II) and Cu(II) derived from phthalazine based ligands: Synthesis, crystal structures and biological activities. (2022). DOI. Retrieved January 18, 2026, from [Link]

-

Structure of biologically active phthalazine derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The transition metal complexes of Fe(II), Ni(II) and Cu(II) derived from phthalazine based ligands: Synthesis, crystal structures and biological activities | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Aswathy, J., et al. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. Journal of Pharmaceutical Sciences and Research. Available from [Link]

-

Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

Chemical structures of phthalazine-based ligands.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

El-Naggar, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Phthalazines bioactive compounds | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Transition metal thiolate complex. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Kistemaker, J. C. M., et al. (2020). Click'n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Ezeriņš, D. J., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Wrzecionek, K., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Tautomerism and conformational isomerism of mercaptoacetylhydrazones of aliphatic and aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Ghorab, M. M., et al. (2016). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Munday, R. (1991). Thiol-group reactivity, hydrophilicity and stability of alloxan, its reduction products and its N-methyl derivatives and a comparison with ninhydrin. PubMed. Retrieved January 18, 2026, from [Link]

-

What impact does tautomerism have on drug properties and development?. (2024). ChemRxiv. Retrieved January 18, 2026, from [Link]

-

Komali Mam Chemistry. (2016). Tautomerism structural isomerism. YouTube. Retrieved January 18, 2026, from [Link]

-

Singh, V., & Tandon, V. (2022). What impact does tautomerism have on drug discovery and development?. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chemrxiv.org [chemrxiv.org]

- 6. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

IUPAC nomenclature of 4-Phenyl-phthalazine-1-thiol tautomers.

An In-Depth Guide to the IUPAC Nomenclature of 4-Phenyl-phthalazine-1-thiol Tautomers

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug design, materials science, and chemical reactivity.[1] Within the vast landscape of heterocyclic chemistry, the tautomerism of compounds bearing hydroxyl, amino, or thiol groups is of particular significance. This guide provides a detailed examination of the tautomeric forms of 4-Phenyl-phthalazine-1-thiol, focusing on the systematic application of International Union of Pure and Applied Chemistry (IUPAC) nomenclature to each distinct structure. For researchers and drug development professionals, a precise understanding of this nomenclature is not merely an academic exercise; it is essential for unambiguous communication, database searching, and patent registration.

The core of this analysis revolves around two interconnected phenomena: the classic thione-thiol tautomerism and the annular tautomerism inherent to the phthalazine ring system. We will dissect the structural features of each tautomer and apply the rigorous rules of IUPAC nomenclature to derive their correct and unambiguous names.

The Principle of Tautomerism in Heterocyclic Thiols

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in a double bond. In the context of heterocyclic compounds, two primary forms of tautomerism are relevant to 4-Phenyl-phthalazine-1-thiol.

Thione-Thiol Tautomerism

This is an equilibrium between a thiol form, which contains a sulfhydryl (-SH) group attached to a carbon atom of the heterocyclic ring, and a thione form, which features a carbon-sulfur double bond (C=S) with the proton having migrated to a ring heteroatom (typically nitrogen).

The position of this equilibrium is sensitive to a variety of factors, including the physical state (solid vs. solution), solvent polarity, concentration, and temperature.[2] For many six-membered nitrogen-containing heterocycles, such as pyridines and pyrimidines, the thione form is often the predominant tautomer, particularly in polar solvents.[2][3][4] This preference is frequently attributed to the greater polarity and hydrogen bonding capabilities of the thione tautomer.

Annular Tautomerism

Annular tautomerism is specific to heterocyclic systems and involves the migration of a proton between two or more ring heteroatoms. In the case of 4-Phenyl-phthalazine-1-thiol, once the proton from the exocyclic thiol group migrates to the ring, its precise location on one of the ring nitrogens defines a specific annular tautomer. The phthalazine scaffold, a benzo[d]pyridazine, has two nitrogen atoms at positions 2 and 3, making them potential sites for protonation.[5][6]

Delineating the Tautomers of 4-Phenyl-phthalazine-1-thiol

Based on the principles of thione-thiol and annular tautomerism, we can identify two principal tautomeric forms for 4-Phenyl-phthalazine-1-thiol. The equilibrium involves the migration of a proton between the exocyclic sulfur atom and the endocyclic nitrogen atom at position 2.

-

Tautomer A (Thiol Form): This form retains the aromaticity of the phthalazine ring system. The sulfur atom exists as a thiol (-SH) group.

-

Tautomer B (Thione Form): In this form, a proton has transferred from the sulfur atom to the nitrogen atom at the 2-position. This results in the formation of a C=S double bond (a thione group) at position 1 and the creation of a saturated center at N-2, which now bears a hydrogen atom. This tautomer is often more stable in many heterocyclic systems.[1]

Systematic IUPAC Nomenclature

The IUPAC nomenclature for organic compounds provides a systematic framework for generating unambiguous names.[7] The naming process for each tautomer of 4-Phenyl-phthalazine-1-thiol is detailed below.

Nomenclature of Tautomer A: The Thiol Form

The thiol form is named by treating the sulfhydryl group as the principal functional group, which is indicated by a suffix.

-

Parent Heterocycle: The core bicyclic structure is phthalazine .[6]

-

Principal Functional Group: The -SH group is the principal functional group. Its presence is denoted by the suffix -thiol .[8][9]

-

Locants: The phthalazine ring is numbered to give the heteroatoms the lowest possible locants, starting from a carbon atom after the fusion. The -SH group is at position 1 , and the phenyl group is at position 4 .

-

Substituent: The phenyl group at position 4 is named as a prefix: 4-phenyl .

Assembling these components gives the complete and preferred IUPAC name (PIN).

Full IUPAC Name: 4-Phenylphthalazine-1-thiol

Nomenclature of Tautomer B: The Thione Form